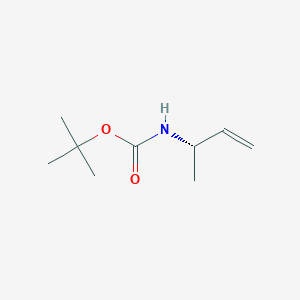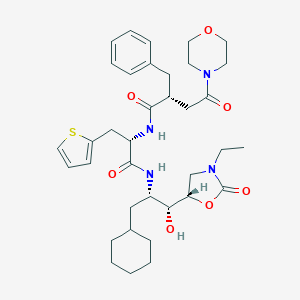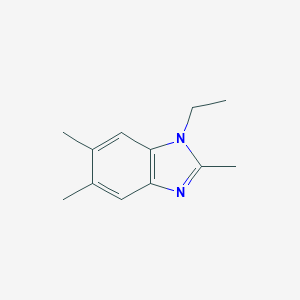
1-Ethyl-2,5,6-trimethylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,5,6-trimethylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole itself is a bicyclic compound formed by the fusion of benzene and imidazole rings
Preparation Methods
The synthesis of 1-Ethyl-2,5,6-trimethylbenzimidazole typically involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids. One common method is the Phillips–Ladenburg reaction, where 1,2-diaminobenzenes react with carboxylic acids under high temperatures . Another method involves the reaction of 1,2-diaminobenzenes with aldehydes, followed by oxidation . Industrial production methods often utilize catalytic redox cycling, such as the (Ce(IV)/Ce(III))/H₂O₂ redox-mediated oxidation of Schiff intermediates .
Chemical Reactions Analysis
1-Ethyl-2,5,6-trimethylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The imine group in benzimidazole can be alkylated or acylated. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-2,5,6-trimethylbenzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-2,5,6-trimethylbenzimidazole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division . This property makes them effective as anticancer agents. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
1-Ethyl-2,5,6-trimethylbenzimidazole can be compared with other benzimidazole derivatives such as:
- 2-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole
- 1,5,6-Trimethylbenzimidazole These compounds share a similar core structure but differ in the number and position of substituents. The unique combination of ethyl and methyl groups in this compound enhances its chemical stability and biological activity compared to its analogs .
Properties
IUPAC Name |
1-ethyl-2,5,6-trimethylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-5-14-10(4)13-11-6-8(2)9(3)7-12(11)14/h6-7H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABOZGICOOTOMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=C(C(=C2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-butylbenzo[d]isothiazol-3(2H)-one](/img/structure/B39942.png)

![Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI)](/img/structure/B39947.png)
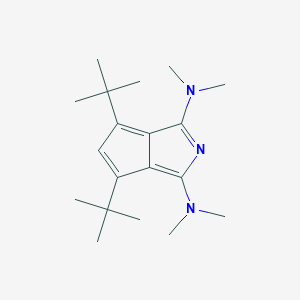
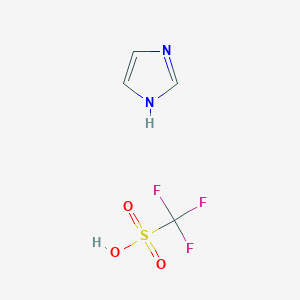
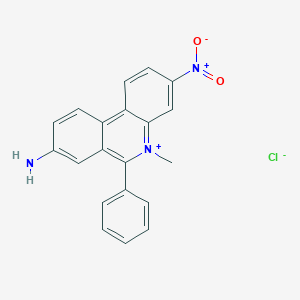
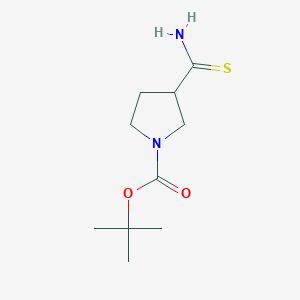
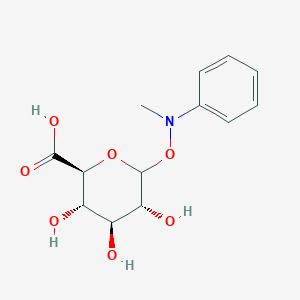
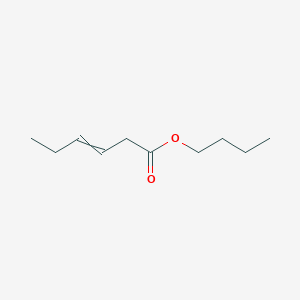

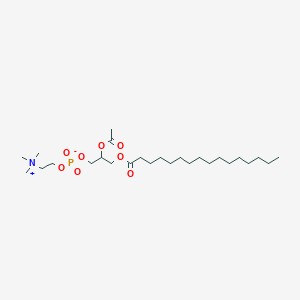
![6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine](/img/structure/B39965.png)
